molecular formula C13H8N4O2S2 B2483647 N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)isoxazole-5-carboxamide CAS No. 941993-81-3

N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)isoxazole-5-carboxamide

Cat. No. B2483647
CAS RN: 941993-81-3
M. Wt: 316.35
InChI Key: PJBFLJKWEUMNOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves intricate steps, which may vary based on the literature sources. One notable approach is a catalyst-free microwave-assisted procedure that yields benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazol in green media . Further exploration of alternative synthetic routes and optimization strategies could enhance its accessibility.


Molecular Structure Analysis

The molecular structure of N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)isoxazole-5-carboxamide reveals its intricate arrangement of atoms. The compound’s linear formula is C9H7N3S2 , and it exhibits a pale-yellow to yellow-brown solid form . For a visual representation, refer to the 2D Mol file or the computed 3D SD file .


Physical And Chemical Properties Analysis

  • Physical Form : Pale-yellow to yellow-brown solid .

Scientific Research Applications

Safety And Hazards

For safety considerations, consult the Material Safety Data Sheet (MSDS) provided by the manufacturer . Ensure proper handling, storage, and disposal practices. As with any chemical, follow established safety protocols.

properties

IUPAC Name

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O2S2/c1-6-15-10-9(20-6)3-2-7-11(10)21-13(16-7)17-12(18)8-4-5-14-19-8/h2-5H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBFLJKWEUMNOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)isoxazole-5-carboxamide

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